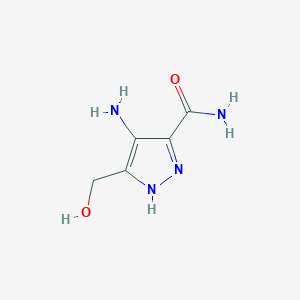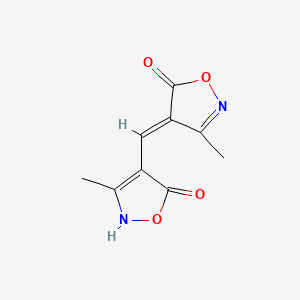
4-((5-Hydroxy-3-methylisoxazol-4-yl)methylene)-3-methylisoxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-((5-Hydroxy-3-methylisoxazol-4-yl)methylene)-3-methylisoxazol-5(4H)-one” is a complex organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its unique structure, which includes two isoxazole rings connected by a methylene bridge and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-((5-Hydroxy-3-methylisoxazol-4-yl)methylene)-3-methylisoxazol-5(4H)-one” typically involves the following steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors such as β-keto esters and hydroxylamine.
Introduction of the methylene bridge: This step involves the condensation of the two isoxazole rings using a suitable methylene donor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The isoxazole rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted isoxazole compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “4-((5-Hydroxy-3-methylisoxazol-4-yl)methylene)-3-methylisoxazol-5(4H)-one” involves its interaction with specific molecular targets and pathways. The hydroxyl group and the isoxazole rings play a crucial role in its binding to enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound with a single isoxazole ring.
3-Methylisoxazole: A derivative with a methyl group on the isoxazole ring.
5-Hydroxyisoxazole: A derivative with a hydroxyl group on the isoxazole ring.
Uniqueness
“4-((5-Hydroxy-3-methylisoxazol-4-yl)methylene)-3-methylisoxazol-5(4H)-one” is unique due to its dual isoxazole rings connected by a methylene bridge and the presence of a hydroxyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H8N2O4 |
|---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
(4E)-3-methyl-4-[(3-methyl-5-oxo-2H-1,2-oxazol-4-yl)methylidene]-1,2-oxazol-5-one |
InChI |
InChI=1S/C9H8N2O4/c1-4-6(8(12)14-10-4)3-7-5(2)11-15-9(7)13/h3,10H,1-2H3/b7-3+ |
InChI Key |
MQOVAKQJAKULLB-XVNBXDOJSA-N |
Isomeric SMILES |
CC1=C(C(=O)ON1)/C=C/2\C(=NOC2=O)C |
Canonical SMILES |
CC1=C(C(=O)ON1)C=C2C(=NOC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 2-[4-(trifluoromethyl)anilino]but-2-enedioate](/img/structure/B12876670.png)
![2-(Methylthio)benzo[d]oxazole-4-acetonitrile](/img/structure/B12876685.png)
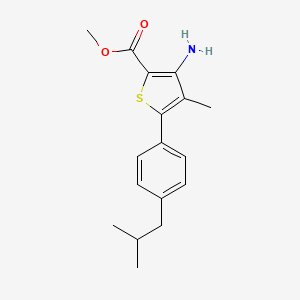
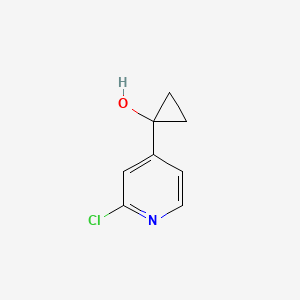

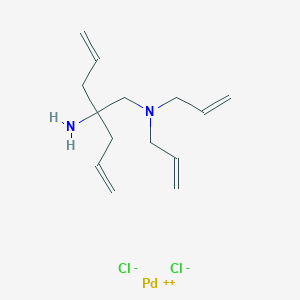

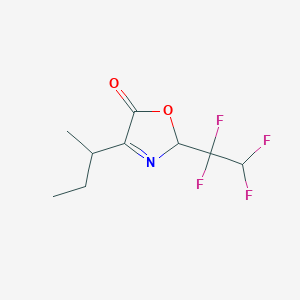


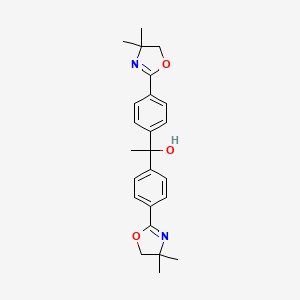

![N-(3-(1H-Benzo[d][1,2,3]triazol-1-yl)propyl)-2-formylbenzamide](/img/structure/B12876758.png)
